7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Overview
Description
YM298198 hydrochloride is a potent, selective, water-soluble, non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1). It has a molecular weight of 378.9 Da and a molecular formula of C18H23ClN4OS . YM298198 hydrochloride is known for its high affinity and selectivity, making it a valuable tool in neuroscience research, particularly in the study of neurological disorders .
Mechanism of Action
Target of Action
YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of metabotropic glutamate receptor, which is involved in various brain functions .
Mode of Action
YM-298198 inhibits the synaptic activation of mGlu1 in a concentration-dependent manner . The compound interacts with mGlu1 receptors and inhibits glutamate-induced inositol phosphate production . The antagonists are slow to inhibit and to reverse on washout, probably due to their lipophilic nature .
Biochemical Pathways
The primary biochemical pathway affected by YM-298198 is the glutamate signaling pathway. By acting as an antagonist at mGlu1 receptors, YM-298198 can inhibit the synaptic activation of mGlu1, thereby modulating glutamate signaling .
Pharmacokinetics
This suggests that it is well absorbed and can be distributed throughout the body. Its lipophilic nature may influence its distribution and elimination .
Result of Action
The inhibition of mGlu1 receptors by YM-298198 results in a decrease in glutamate signaling. This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, YM-298198 displays analgesic and antinociceptive properties in vivo .
Action Environment
The action, efficacy, and stability of YM-298198 can be influenced by various environmental factors. For example, its lipophilic nature may affect its absorption and distribution within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM298198 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the thiazolo[3,2-a]benzimidazole core.
- Introduction of the amino group at the 7-position.
- Cyclohexylation at the N-position.
- Methylation at the 1-position.
- Formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of YM298198 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
YM298198 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of YM298198 hydrochloride, which can be used for further research and development .
Scientific Research Applications
YM298198 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of metabotropic glutamate receptors.
Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as chronic pain and epilepsy.
Industry: Utilized in the development of new drugs targeting mGlu1 receptors.
Comparison with Similar Compounds
Similar Compounds
Desmethyl-YM298198 hydrochloride: A derivative of YM298198 with similar properties but slightly different chemical structure.
JNJ16259685: Another mGlu1 antagonist with high potency and selectivity.
Uniqueness
YM298198 hydrochloride stands out due to its high selectivity and non-competitive inhibition of mGlu1. Unlike other mGlu1 antagonists, YM298198 hydrochloride does not affect other metabotropic glutamate receptors, making it a highly specific tool for research .
Properties
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXOMYXOBVLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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